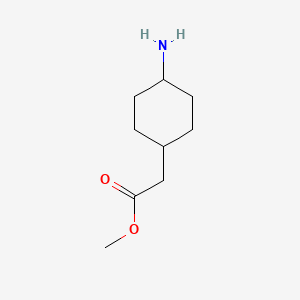

Methyl 2-(4-aminocyclohexyl)acetate

Description

Significance of Aminocyclohexyl Structures as Synthetic Scaffolds

Aminocyclohexyl structures are key components in the synthesis of a variety of organic compounds. The presence of the amino group provides a nucleophilic center that can readily participate in a range of chemical transformations, including acylation, alkylation, and the formation of amides and sulfonamides. This reactivity makes aminocyclohexyl derivatives valuable starting materials for creating libraries of compounds for drug discovery and materials science. For instance, trans-4-Aminocyclohexanol is a crucial intermediate in the synthesis of Ambroxol hydrochloride, a medication used for respiratory diseases. chemicalbook.com Furthermore, the stereochemistry of the aminocyclohexyl ring, whether the substituents are in a cis or trans configuration, plays a significant role in the biological activity and physical properties of the final products. wikipedia.orggoogle.com The ability to selectively synthesize specific isomers is a key focus in many synthetic endeavors. google.comgoogle.com

Overview of Esterified Aminocyclohexylacetic Acid Analogues in Contemporary Chemical Research

Esterified aminocyclohexylacetic acid analogues, a subgroup of aminocyclohexyl derivatives, have garnered considerable attention in modern chemical research. These compounds feature both an amino group and an esterified acetic acid moiety attached to the cyclohexane (B81311) ring. This bifunctional nature allows for orthogonal chemical modifications, where the amine and ester groups can be selectively reacted under different conditions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing the synthetic versatility of these molecules. nih.govresearchgate.net Research in this area often focuses on the development of efficient synthetic routes to access these analogues with high purity and stereoselectivity. google.comgoogle.com For example, the synthesis of the trans isomer of 4-amino-cyclohexyl acetic acid ethyl ester hydrochloride is of particular interest for its potential application in the preparation of active pharmaceutical ingredients. google.comcymitquimica.com The ability to control the cis/trans isomerism is a critical aspect of their synthesis, as different isomers can exhibit distinct biological activities. wikipedia.org

Methyl 2-(4-aminocyclohexyl)acetate: A Detailed Profile

Methyl 2-(4-aminocyclohexyl)acetate is a specific esterified aminocyclohexylacetic acid analogue with the chemical formula C9H17NO2. nih.govchemsrc.com It exists as cis and trans isomers, with the trans isomer often being the focus of synthetic efforts due to its relevance in certain applications. google.comguidechem.com

Physicochemical Properties

The properties of Methyl 2-(4-aminocyclohexyl)acetate can vary slightly depending on the isomeric form. The hydrochloride salt of the compound is typically a white solid. sigmaaldrich.com General physicochemical data is presented below.

| Property | Value |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol lookchem.com |

| Boiling Point | 234.3 ± 13.0 °C (Predicted) lookchem.com |

| Density | 0.997 ± 0.06 g/cm3 (Predicted) lookchem.com |

| pKa | 10.48 ± 0.70 (Predicted) lookchem.com |

Synthesis

The synthesis of Methyl 2-(4-aminocyclohexyl)acetate and its analogues often involves multi-step procedures. A common approach involves the hydrogenation of a nitrophenylacetic acid derivative to form the aminocyclohexyl ring, followed by esterification. google.com For example, 4-nitrophenylacetic acid sodium salt can be hydrogenated in the presence of a Raney-Ni catalyst to yield a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid. google.com This mixture can then be esterified, for instance, by treatment with an alcohol in the presence of an acid catalyst. google.com The separation of the desired trans isomer from the cis isomer can be a challenging aspect of the synthesis, often requiring specific purification techniques. google.com

The hydrochloride salt of Methyl 2-(4-aminocyclohexyl)acetate is also a common form of this compound, often prepared to improve its stability and handling properties. sigmaaldrich.comachemblock.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSOUSNMNNHZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400577, DTXSID801284930 | |

| Record name | Methyl 2-(4-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-4-aminocyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313683-56-6, 76308-27-5 | |

| Record name | Methyl 2-(4-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-4-aminocyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Derivatization of Methyl 2 4 Aminocyclohexyl Acetate

Reactivity of the Amino Group: Advanced Amidation, Alkylation, and Acylation Reactions

The primary amino group in Methyl 2-(4-aminocyclohexyl)acetate is a key site for a variety of nucleophilic reactions, including amidation, alkylation, and acylation. These transformations are fundamental in synthesizing a diverse range of derivatives.

Amidation: The amino group can react with carboxylic acids or their activated derivatives to form amides. Direct amidation with a carboxylic acid is thermodynamically challenging and often requires high temperatures and the removal of water. mdpi.comencyclopedia.pub More commonly, coupling agents such as carbodiimides (e.g., DCC, EDC) are used in conjunction with additives like HOBt or HOAt to form an active ester intermediate, which then readily reacts with the amine. mdpi.comresearchgate.net Another approach involves the use of boronic acid catalysts, which have been shown to facilitate direct amide bond formation under milder conditions. encyclopedia.pub The reaction of amines with esters, known as aminolysis, can also yield amides, and this process can be catalyzed by acids like acetic acid. rhhz.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. rsc.org This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. However, the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, requires careful control of reaction conditions, such as the stoichiometry of the alkylating agent. rsc.org Reductive amination offers an alternative route, where the amine reacts with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. rsc.org A method for the selective N-alkylation of less nucleophilic amines using catalytic amounts of alkyl halides has also been reported. rsc.org

Acylation: The amino group readily undergoes acylation with acylating agents like acyl chlorides and acid anhydrides to form amides. savemyexams.comsavemyexams.com These reactions are typically rapid and proceed via a nucleophilic addition-elimination mechanism. savemyexams.com Due to their high reactivity, acyl chlorides are often used for these transformations, though the reaction can produce corrosive HCl as a byproduct. savemyexams.comsciencemadness.org Acid anhydrides are a milder alternative, generating a less corrosive carboxylic acid byproduct. savemyexams.comsciencemadness.org

| Reaction Type | Reagents | Product | Key Considerations |

| Amidation | Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) | N-Acyl derivative | Avoids harsh conditions of direct thermal amidation. mdpi.comresearchgate.net |

| Ester + Acid Catalyst (e.g., Acetic Acid) | N-Acyl derivative | An example of aminolysis. rhhz.net | |

| Alkylation | Alkyl Halide | N-Alkyl derivative | Risk of over-alkylation. rsc.org |

| Aldehyde/Ketone + Reducing Agent | N-Alkyl derivative | Reductive amination is a controlled method for mono-alkylation. rsc.org | |

| Acylation | Acyl Chloride or Acid Anhydride | N-Acyl derivative | Highly efficient, proceeds via nucleophilic addition-elimination. savemyexams.com |

Reactivity of the Ester Moiety: Controlled Transesterification and Selective Hydrolysis

The methyl ester group of Methyl 2-(4-aminocyclohexyl)acetate can undergo reactions such as transesterification and hydrolysis, which are crucial for modifying the carboxylic acid end of the molecule.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is reversible, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol (B129727) byproduct. Catalysts for the transesterification of amino esters include zinc clusters, which are effective under mild conditions.

Selective Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (4-aminocyclohexyl)acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orgchemistrysteps.comlibretexts.org The reaction is an equilibrium process. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemistrysteps.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The initial products are the carboxylate salt and methanol. Subsequent acidification is required to obtain the free carboxylic acid. chemistrysteps.com

| Reaction Type | Conditions | Initial Product | Final Product (after workup) | Key Characteristics |

| Transesterification | Alcohol, Catalyst (e.g., Zinc Cluster) | New Ester + Methanol | New Ester | Allows for the exchange of the alcohol portion of the ester. |

| Acidic Hydrolysis | Excess H₂O, Strong Acid (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid + Methanol | Carboxylic Acid | Reversible equilibrium reaction. libretexts.orgchemistrysteps.comlibretexts.org |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH), H₂O, Heat | Carboxylate Salt + Methanol | Carboxylic Acid | Irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com |

Chemical Modifications of the Cyclohexyl Ring System for Functionalization

The cyclohexane (B81311) ring of Methyl 2-(4-aminocyclohexyl)acetate, while generally stable, can be a target for modifications to introduce further functionality. One of the primary methods for altering the saturation of the ring is through hydrogenation or dehydrogenation reactions.

Hydrogenation/Dehydrogenation: The synthesis of 4-aminocyclohexylacetic acid derivatives can be achieved through the hydrogenation of an aromatic precursor, 4-nitrophenylacetic acid, using catalysts like palladium on carbon (Pd/C) or rhodium. acs.orglookchem.comresearchgate.net This process reduces the phenyl ring to a cyclohexane ring. Conversely, dehydrogenation of the cyclohexane ring can be used to introduce unsaturation, potentially leading to an aromatic system. google.com Such reactions typically require specific catalysts and conditions to control the extent of dehydrogenation. google.com The stereochemistry of the substituents on the ring (cis/trans) is a critical aspect of these transformations and can often be influenced by the choice of catalyst and reaction conditions. researchgate.net Metal-free hydrogenation methods for converting aniline (B41778) derivatives to cyclohexylamine (B46788) derivatives have also been developed using catalysts like B(C₆F₅)₃. acs.orgfigshare.com

Synthesis of Advanced Intermediates and Research Probes

Methyl 2-(4-aminocyclohexyl)acetate serves as a valuable scaffold for the synthesis of more complex molecules, including protected amino acids for peptide synthesis and various heterocyclic systems.

Formation of N-Protected Derivatives (e.g., Boc-Protected) for Peptide and Small Molecule Synthesis

In peptide synthesis and other complex organic syntheses, it is often necessary to temporarily block the reactivity of the amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions.

The N-Boc protected derivative, Methyl 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetate, can be synthesized by reacting Methyl 2-(4-aminocyclohexyl)acetate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. lookchem.comchemicalbook.com This reaction effectively masks the nucleophilicity of the amino group, allowing for selective reactions at the ester functionality. The resulting N-Boc protected compound is a useful building block for the synthesis of peptides and other complex molecules. lookchem.comchemicalbook.com For instance, Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate is used as an intermediate in the synthesis of Cariprazine, a D2/D3 dopamine (B1211576) receptor antagonist. chemicalbook.com

Transformations Leading to Complex Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of Methyl 2-(4-aminocyclohexyl)acetate and its derivatives makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.orgnih.govorientjchem.org These reactions often involve the participation of both the amino group and the acetate (B1210297) side chain (or derivatives thereof).

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a β-carboline, analogous reactions can be envisioned with derivatives of Methyl 2-(4-aminocyclohexyl)acetate if an aromatic moiety is introduced. wikipedia.orgnih.govnih.govmdpi.comresearchgate.net The reaction proceeds through the formation of an iminium ion followed by an intramolecular electrophilic substitution. wikipedia.orgnih.gov

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a 3,4-dihydroisoquinoline. wikipedia.orgjk-sci.comorganic-chemistry.org An N-acylated derivative of an aromatic analog of Methyl 2-(4-aminocyclohexyl)acetate could potentially undergo this type of cyclization. wikipedia.orgorganic-chemistry.orgnih.gov There are also examples of aliphatic versions of this reaction. nih.gov

Pyrimidine Synthesis: Pyrimidine rings can be constructed through various multi-component reactions. For example, a primary amine can react with a β-keto ester and an amidine source to form a substituted pyrimidine. organic-chemistry.org Derivatives of Methyl 2-(4-aminocyclohexyl)acetate could serve as the amine component in such syntheses, leading to complex heterocyclic structures. nih.govresearchgate.netgsconlinepress.com

Mechanistic and Theoretical Investigations of Methyl 2 4 Aminocyclohexyl Acetate Systems

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of Methyl 2-(4-aminocyclohexyl)acetate, and its ethyl ester analogue, is primarily achieved through the catalytic hydrogenation of an aromatic precursor. One prominent pathway begins with 4-nitrophenylacetic acid. google.comgoogle.com This transformation involves a multi-step process where both the nitro group is reduced to an amine and the phenyl ring is saturated to a cyclohexane (B81311) ring.

A detailed process involves the hydrogenation of 4-nitrophenylacetic acid in a protic solvent like water, using a Palladium on carbon (Pd/C) catalyst. google.com This reaction proceeds in two distinct stages under controlled conditions:

Reduction of the Nitro Group: Initially, the nitro group is selectively hydrogenated to an amino group at a relatively low temperature (40-50 °C) and pressure (0.1-0.6 bar overpressure), yielding 4-aminophenylacetic acid in situ. google.com

Hydrogenation of the Aromatic Ring: The intermediate, 4-aminophenylacetic acid, is then further hydrogenated at a higher temperature (50-60 °C) and pressure (1-4 bar overpressure) to saturate the benzene (B151609) ring, forming 4-aminocyclohexylacetic acid. google.com The trans isomer is often the desired product. google.com

Following the formation of 4-aminocyclohexylacetic acid, an esterification step is performed. This is typically achieved by heating the acid in the presence of the corresponding alcohol (methanol for the methyl ester or ethanol (B145695) for the ethyl ester) with a hydrochloric acid catalyst. google.com

An alternative synthesis route starts with 1,4-cyclohexanedione (B43130). google.com This method involves a sequence of reactions including a Wittig reaction, a condensation reaction, and finally, catalytic hydrogenation to produce the target compound. google.com Another reported method involves high-pressure hydrogenation of 4-nitrophenylacetic acid using a Raney-Ni catalyst at 130 °C and 14 MPa, though this requires more severe conditions. google.com

| Starting Material | Key Reagents & Catalysts | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 4-Nitrophenylacetic acid | H₂, Pd/C, Protic Solvent | Catalytic Hydrogenation (Nitro reduction) | 4-Aminophenylacetic acid |

| 4-Aminophenylacetic acid | H₂, Pd/C | Catalytic Hydrogenation (Ring saturation) | 4-Aminocyclohexylacetic acid |

| 4-Aminocyclohexylacetic acid | Methanol (B129727), HCl | Esterification | Methyl 2-(4-aminocyclohexyl)acetate |

| 1,4-Cyclohexanedione | Wittig reagents, Condensation reagents, H₂, Catalyst (e.g., Pd/C, Raney-Ni) | Wittig, Condensation, Catalytic Hydrogenation | Ethyl 2-(4-aminocyclohexyl)acetate |

Conformational Analysis of the Cyclohexyl Ring and Substituent Orientations

The stereochemistry of Methyl 2-(4-aminocyclohexyl)acetate is largely dictated by the conformational preferences of its 1,4-disubstituted cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized steric and angle strain. fiveable.me In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. cutm.ac.in

For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid steric repulsion known as 1,3-diaxial interactions, which occur between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. libretexts.orglibretexts.org The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. libretexts.org

In the case of 1,4-disubstituted cyclohexanes like Methyl 2-(4-aminocyclohexyl)acetate, two stereoisomers exist: cis and trans.

trans-isomer: The two substituents are on opposite faces of the ring. This allows for two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. openstax.org The diequatorial conformer is overwhelmingly more stable, as it places both bulky groups in the sterically favored equatorial positions, avoiding unfavorable 1,3-diaxial interactions. openstax.org The diaxial conformer would introduce significant steric strain.

cis-isomer: The two substituents are on the same face of the ring. In any chair conformation, one substituent must be axial and the other equatorial (a,e). libretexts.org Ring-flipping interconverts the two groups between axial and equatorial positions. The equilibrium will favor the conformer where the larger group occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.org Comparing the amino (-NH₂) group and the methyl acetate (B1210297) (-CH₂COOCH₃) group, the latter is sterically bulkier, and thus the conformation with the methyl acetate group in the equatorial position would be more stable.

| Isomer | Possible Conformations | Most Stable Conformer | Reason for Stability |

|---|---|---|---|

| trans | Diequatorial (e,e) or Diaxial (a,a) | Diequatorial (e,e) | Both bulky substituents avoid 1,3-diaxial steric strain. openstax.org |

| cis | Axial/Equatorial (a,e) | Equatorial -CH₂COOCH₃ / Axial -NH₂ | The larger methyl acetate group occupies the more stable equatorial position to minimize steric strain. libretexts.org |

Computational Chemistry Studies Applied to Compound Reactivity and Structure

Computational chemistry provides powerful tools for investigating molecular properties that are difficult to measure experimentally. For Methyl 2-(4-aminocyclohexyl)acetate, quantum mechanics and molecular dynamics simulations can offer deep insights into its structure, reactivity, and dynamic behavior.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations can be used to model the electronic structure of Methyl 2-(4-aminocyclohexyl)acetate with high accuracy. These methods can predict a variety of molecular properties:

Geometric Optimization: QM calculations can determine the lowest-energy three-dimensional structures for the cis and trans isomers, including precise bond lengths and angles for the most stable chair conformations.

Electronic Properties: By solving the Schrödinger equation, QM methods can map the electron density and electrostatic potential. This would reveal the nucleophilic (electron-rich) nature of the nitrogen atom in the amino group and the electrophilic (electron-poor) character of the carbonyl carbon in the ester group, which are the primary sites for chemical reactions.

Reaction Energetics: For the synthetic pathways, QM can be used to calculate the energy of reactants, products, and transition states. This allows for the prediction of reaction feasibility and helps to elucidate the step-by-step mechanism by identifying the lowest energy pathway. For instance, calculations could confirm that the diequatorial trans isomer is the thermodynamic product. researchgate.net

Spectroscopic Properties: QM can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure and conformation of the synthesized compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, allowing the molecule's movements to be tracked over time.

For Methyl 2-(4-aminocyclohexyl)acetate, MD simulations could be applied to:

Explore Conformational Landscapes: MD can simulate the dynamic interconversion between different conformations, such as the ring-flipping of the cyclohexane moiety. fiveable.me This can provide information on the energy barriers between conformers and the relative populations of the axial and equatorial forms at a given temperature, complementing the static picture from QM.

Analyze Intermolecular Interactions: The compound can be simulated in a solvent (e.g., water or methanol) to study solute-solvent interactions. This would involve analyzing the formation and lifetime of hydrogen bonds between the amino and ester groups and the solvent molecules. Understanding these interactions is crucial for predicting solubility and reactivity in different media. mdpi.com

Simulate Bulk Properties: By simulating a large number of molecules together, MD can predict macroscopic properties like density and can provide insight into how the molecules pack together in a condensed phase. Coarse-grained MD simulations, in particular, enable the modeling of large systems to understand how these molecules might self-assemble or interact with larger structures like nanoparticles. nih.gov The integration of machine learning into MD, through tools like Neural Network Potentials (NNP), further enhances the accuracy of these simulations by capturing complex atomic interactions with greater precision than traditional methods. acellera.com

Role As a Key Synthetic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functionally Active Molecules

The inherent reactivity of the amino and ester functionalities in Methyl 2-(4-aminocyclohexyl)acetate makes it a versatile precursor for a variety of functionally active molecules. Chemists can selectively modify either end of the molecule, using the cyclohexane (B81311) ring as a rigid scaffold to orient substituents in a precise spatial arrangement.

The 4-aminocyclohexylacetate framework is a key structural element in the design of ligands for biological receptors, most notably in the development of antipsychotic agents. The cyclohexane core serves as a non-planar, rigid spacer that can position pharmacophoric groups optimally for interaction with protein binding sites.

A prominent example of its application is in the synthesis of Cariprazine, an atypical antipsychotic that functions as a dopamine (B1211576) D2 and D3 receptor partial agonist with high selectivity for the D3 receptor. medkoo.com The trans-4-substituted cyclohexane-1-amine structure is a critical component of Cariprazine and its key intermediates. researchgate.net The synthesis of Cariprazine often involves derivatives of (4-aminocyclohexyl)acetic acid, where the amine group is first modified and the acetic acid moiety is then used to couple with another key fragment of the final drug molecule. google.comresearchgate.net The specific arrangement of the substituents on the cyclohexane ring is essential for the drug's affinity and efficacy at its target receptors. researchgate.net

Methyl 2-(4-aminocyclohexyl)acetate is a derivative of an alicyclic γ-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry. Alicyclic β- and γ-amino acids are valuable because their constrained conformations can mimic peptide secondary structures or present side chains in well-defined orientations. This structural rigidity can lead to enhanced receptor selectivity and improved metabolic stability compared to their linear counterparts. Some alicyclic β-amino acid derivatives have been investigated for neurological disorders. scilit.com

The synthesis of stereochemically pure alicyclic amino acids is a key challenge. Using precursors like Methyl 2-(4-aminocyclohexyl)acetate, where the stereochemistry of the ring can be controlled, provides a strategic advantage. The amine and ester groups can be further manipulated to produce a variety of unnatural amino acid derivatives that can be incorporated into peptides or used as scaffolds for new therapeutic agents. rsc.org

Rational Design Principles for Incorporating Aminocyclohexylacetate Units into Target Structures

The decision to incorporate an aminocyclohexylacetate unit into a potential drug candidate is guided by several rational design principles:

Stereochemical Control and Rigidity : Unlike flexible aliphatic chains or flat aromatic rings, the cyclohexane scaffold provides a well-defined three-dimensional structure. The cis and trans isomers position the amine and acetate (B1210297) groups in distinct spatial regions, which is crucial for precise interactions with complex biological targets like G-protein coupled receptors. The trans configuration is particularly important in the development of Cariprazine. researchgate.net

Bifunctional Linker : The presence of two reactive functional groups (amine and ester) allows this unit to act as a versatile linker. It can bridge two different pharmacophoric fragments, with the cyclohexane ring serving as a robust, non-aromatic spacer.

Modulation of Physicochemical Properties : The alicyclic nature of the core influences properties such as lipophilicity, solubility, and metabolic stability. Replacing an aromatic ring with a cyclohexane ring can alter a compound's pharmacokinetic profile, potentially improving its drug-like characteristics.

Vectorial Synthesis : The differing reactivity of the amine and the ester allows for a directional, step-wise synthesis. One group can be protected while the other is reacted, and then vice-versa, enabling the controlled and sequential addition of other molecular components.

Case Studies Illustrating its Application in Multi-Step Synthesis (e.g., Cariprazine Precursors)

The industrial synthesis of the antipsychotic drug Cariprazine provides a compelling case study for the application of aminocyclohexylacetate derivatives. justia.com Several patented routes utilize a (trans-4-aminocyclohexyl)acetic acid ester as a key starting material. google.com

One common synthetic strategy involves the following key transformations:

Urea Formation : The synthesis often begins with a derivative like (trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride. The primary amine of this starting material is reacted with a dimethylcarbamoyl derivative, such as dimethylcarbamoyl chloride, in the presence of a base. This reaction forms a dimethylurea group on the cyclohexane ring, yielding an intermediate like (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid. google.com

Amide Coupling : The carboxylic acid of this intermediate is then activated and coupled with 1-(2,3-dichlorophenyl)piperazine. This step forms an amide bond and connects the two major fragments of the molecule, resulting in the formation of 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea. google.com

Reduction : The final key step is the reduction of the newly formed amide carbonyl group to a methylene (B1212753) (-CH2-) group. This is typically achieved using a reducing agent like borane (B79455) (often generated in situ), which selectively reduces the amide to an amine, furnishing the final Cariprazine molecule. google.com

This multi-step process highlights how the aminocyclohexylacetate scaffold serves as the central linchpin, enabling the orderly and efficient assembly of a complex pharmaceutical agent.

Future Research Directions and Emerging Opportunities for Methyl 2 4 Aminocyclohexyl Acetate

Exploration of Novel, Sustainable, and Green Synthetic Pathways

Traditional synthesis routes for aminocyclohexane derivatives often rely on harsh reaction conditions, such as high pressures and temperatures for the hydrogenation of aromatic precursors like 4-nitrophenylacetic acid. nih.gov While effective, these methods present challenges in terms of energy consumption and safety. Future research is increasingly focused on developing more sustainable and greener alternatives.

One promising direction is the utilization of alternative starting materials. A patented method highlights a pathway starting from 1,4-cyclohexanedione (B43130), which undergoes a Wittig reaction, followed by condensation and catalytic hydrogenation. nih.gov This approach operates under milder conditions (20-30°C and 5-10 bar hydrogen pressure) compared to traditional methods, offering a more environmentally benign process. nih.gov

Table 1: Comparison of Synthetic Conditions for Aminocyclohexyl Acetate (B1210297) Derivatives

| Parameter | Traditional High-Pressure Hydrogenation | Greener Catalytic Hydrogenation from 1,4-cyclohexanedione Intermediate |

|---|---|---|

| Starting Material | 4-Nitrophenylacetic acid | 1,4-Cyclohexanedione |

| Catalyst | Raney-Ni | Pd/C or Raney-Ni |

| Temperature | 130°C | 20-30°C |

| Pressure | 14 MPa (approx. 140 bar) | 5-10 bar |

| Reaction Time | 5 days | 10 hours |

Future research in this area will likely focus on the development of novel catalysts, including non-precious metal catalysts and supported catalysts with enhanced activity and selectivity, to further improve the economic and environmental viability of producing Methyl 2-(4-aminocyclohexyl)acetate.

Advanced Mechanistic Studies Employing in situ Spectroscopic Techniques

A detailed understanding of the reaction mechanisms involved in the synthesis of Methyl 2-(4-aminocyclohexyl)acetate is crucial for process optimization and the development of more efficient synthetic routes. Advanced in-situ spectroscopic techniques offer powerful tools for real-time monitoring of reaction kinetics, intermediates, and catalyst behavior.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. For instance, in-situ FTIR could be employed to monitor the hydrogenation of the cyclohexanone (B45756) precursor by tracking the disappearance of the carbonyl (C=O) stretching vibration and the appearance of the C-O and N-H stretching vibrations of the product. rsc.org Similarly, Raman spectroscopy can provide valuable information on the conversion of reactants and the formation of intermediates, as it is highly sensitive to changes in molecular vibrations. researchgate.netresearchgate.netgoogle.com

Resonance Raman spectroscopy could be particularly insightful for studying reactions involving colored intermediates or catalysts, providing detailed structural information about transient species. d-nb.info While direct studies on Methyl 2-(4-aminocyclohexyl)acetate are not yet prevalent, the application of these techniques to similar chemical transformations, such as the synthesis of other amine compounds or the hydrogenation of cyclic ketones, demonstrates their potential. rsc.orgresearchgate.net Future research in this area would involve the application of these in-situ methods to the various synthetic pathways for Methyl 2-(4-aminocyclohexyl)acetate to gain a deeper understanding of the reaction dynamics and to identify rate-limiting steps and potential side reactions.

Potential Applications in Catalyst Design and Materials Science

The bifunctional nature of Methyl 2-(4-aminocyclohexyl)acetate, with its primary amine and ester groups, makes it an interesting building block for the design of novel catalysts and functional materials. While direct applications are still emerging, its structural motifs suggest several potential avenues for exploration.

In catalyst design, the amine group can serve as a ligand for metal centers, creating novel organometallic complexes with potential catalytic activity. The cyclohexane (B81311) backbone provides a rigid scaffold that can influence the steric and electronic properties of the resulting catalyst. By modifying the amine or ester functionality, a library of ligands could be synthesized and screened for applications in various catalytic transformations, such as asymmetric synthesis or cross-coupling reactions. The ester group could also be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site and enabling the formation of bidentate or bridging ligands.

In materials science, Methyl 2-(4-aminocyclohexyl)acetate could be utilized as a monomer or cross-linking agent in the synthesis of polymers. The primary amine can react with various electrophiles, such as epoxides or isocyanates, to form polyamides or polyurethanes. The ester group could be incorporated into polyester (B1180765) chains through transesterification reactions. The resulting polymers may exhibit interesting properties due to the presence of the cyclohexane ring, which can impart rigidity and thermal stability. Furthermore, the amine functionality could be used to modify the surface of materials, introducing reactive sites for further functionalization or for applications in areas such as chromatography or solid-phase synthesis.

Bio-inspired Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly leading researchers to explore bio-inspired and biocatalytic methods for the synthesis of complex molecules. These approaches offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact.

One promising biocatalytic route for the synthesis of chiral amines is the use of transaminases (TAs). nih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor, such as Methyl 2-(4-oxocyclohexyl)acetate, to produce the corresponding amine with high enantiomeric excess. nih.govresearchgate.net Recent research has demonstrated the potential of transaminases for the dynamic kinetic resolution of cis/trans mixtures of substituted cyclohexylamines, which could be a highly efficient way to produce the desired trans isomer of Methyl 2-(4-aminocyclohexyl)acetate. nih.govresearchgate.net

Another biocatalytic approach could involve the use of lipases for the esterification of 2-(4-aminocyclohexyl)acetic acid. Lipases are known to catalyze ester synthesis under mild conditions, often in non-aqueous solvents to shift the equilibrium towards the ester product. scielo.br A chemoenzymatic approach could also be envisioned, where a chemical step is used to produce the aminocyclohexane core, followed by an enzymatic esterification. researchgate.net

One-pot cascade reactions combining multiple enzymatic steps are also a burgeoning area of research. For example, a keto reductase could first reduce a diketone precursor to a hydroxyketone, which is then aminated by a transaminase to yield an amino alcohol. d-nb.info A similar cascade could potentially be designed for the synthesis of Methyl 2-(4-aminocyclohexyl)acetate, starting from a suitable diketone precursor. The table below outlines some potential biocatalytic routes.

Table 2: Potential Biocatalytic Routes to Methyl 2-(4-aminocyclohexyl)acetate and its Precursors

| Biocatalytic Step | Enzyme Class | Precursor | Product | Potential Advantage |

|---|---|---|---|---|

| Asymmetric Amination | Transaminase (TA) | Methyl 2-(4-oxocyclohexyl)acetate | Methyl 2-(4-aminocyclohexyl)acetate | High stereoselectivity |

| Esterification | Lipase | 2-(4-aminocyclohexyl)acetic acid | Methyl 2-(4-aminocyclohexyl)acetate | Mild reaction conditions |

| Dynamic Kinetic Resolution | Transaminase (TA) | cis/trans mixture of Methyl 2-(4-aminocyclohexyl)acetate | trans-Methyl 2-(4-aminocyclohexyl)acetate | High diastereomeric purity |

| One-Pot Cascade | Keto reductase & Transaminase | Diketone precursor | Functionalized aminocyclohexane intermediate | Increased efficiency, reduced workup |

The development of robust and efficient biocatalysts through enzyme engineering and directed evolution will be key to unlocking the full potential of these bio-inspired synthetic strategies for the production of Methyl 2-(4-aminocyclohexyl)acetate and related compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-aminocyclohexyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via transaminase-catalyzed dynamic kinetic resolution of cis/trans diastereomer mixtures. Key steps include enzymatic isomerization using immobilized transaminases (e.g., ArR-TA, AtR-TA) to favor the thermodynamically stable trans-isomer. Reaction optimization involves pH control (7.5–9.0), temperature (30–40°C), and co-solvents (e.g., DMSO) to enhance enzyme activity and diastereoselectivity . Purification typically employs column chromatography or recrystallization, with yields >85% reported under optimized conditions.

Q. How can researchers validate the purity and structural integrity of Methyl 2-(4-aminocyclohexyl)acetate?

- Methodological Answer : Use a combination of analytical techniques:

- GC-FID with chiral columns to assess enantiomeric excess (e.g., Cyclosil-B column).

- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm stereochemistry and functional groups.

- HR-MS for molecular weight verification (e.g., m/z 171.24 [M+H]+).

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in methanol, and poorly in water.

- Stability : Store at 2–8°C under inert gas (N2/Ar) to prevent oxidation of the amine group.

- Hygroscopicity : The hydrochloride salt form (e.g., Cariprazine Impurity 26) is less hygroscopic, enhancing storage stability .

Advanced Research Questions

Q. How does stereochemical control impact the pharmacological activity of Methyl 2-(4-aminocyclohexyl)acetate derivatives?

- Methodological Answer : The trans-isomer is critical for binding to CNS targets (e.g., dopamine receptors). Researchers employ molecular docking simulations (AutoDock Vina) and in vitro receptor assays to correlate stereochemistry with activity. For example, trans-ethyl 2-(4-aminocyclohexyl)acetate shows 10-fold higher affinity for D3 receptors than the cis-form, validated via radioligand binding assays .

Q. What strategies resolve data contradictions in enzymatic vs. chemical synthesis outcomes?

- Methodological Answer : Contradictions often arise from enzyme-substrate specificity or side reactions. Mitigation strategies:

- Kinetic profiling : Compare time-course data (HPLC/GC) to identify competing pathways.

- Enzyme engineering : Site-directed mutagenesis (e.g., CvS-TAW60C) to enhance diastereoselectivity.

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., Schiff base formation in transaminases) .

Q. How can dynamic kinetic resolution improve industrial scalability of this compound?

- Methodological Answer : Immobilizing transaminases on porous polymer beads or E. coli cell surfaces enables continuous-flow reactors, achieving >90% conversion with enzyme recyclability (≥10 cycles). Process intensification via microreactor systems reduces reaction time (from 24h to 4h) and minimizes byproducts (e.g., ketone side products) .

Q. What are the limitations of current analytical methods in quantifying trace diastereomers?

- Methodological Answer : Traditional HPLC struggles with <1% diastereomer detection. Advanced solutions:

- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution for low-abundance isomers.

- LC-MS/MS with MRM mode : Enhances sensitivity (LOQ = 0.01%).

- Isotopic labeling : Use 13C-labeled standards to differentiate matrix interference .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.